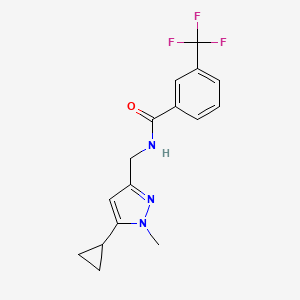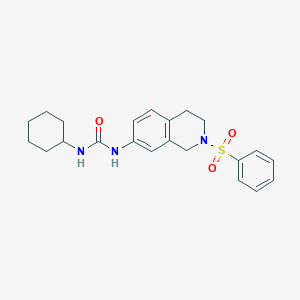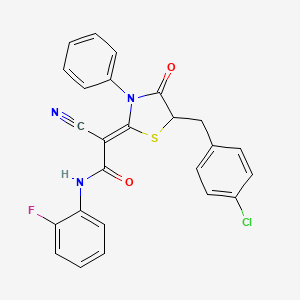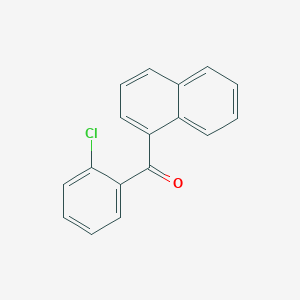
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of significant interest in medicinal chemistry due to their potential biological applications. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, highlighting the importance of non-steroidal anti-inflammatory drugs as precursors in drug chemistry . Similarly, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions demonstrates the versatility of benzamide scaffolds for further functionalization . Moreover, novel routes to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles have been reported, which show remarkable antiavian influenza virus activity . These methods often involve multi-step reactions and the use of various reagents and catalysts to achieve the desired compounds.
Molecular Structure Analysis
The molecular structures of benzamide derivatives are characterized using a variety of spectroscopic and analytical techniques. X-ray crystallography is a powerful tool for determining the solid-state properties of these compounds, as seen in the study of N-(cyano(naphthalen-1-yl)methyl)benzamides . The crystal structure studies of a novel pyrazole derivative, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, reveal the conformation and intermolecular interactions that stabilize the molecular structure . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecules and their potential interaction with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions that are essential for their biological activity and potential applications in drug discovery. The reactivity of these compounds can be influenced by the presence of different functional groups and substituents on the benzamide scaffold. For example, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents involves alkylation reactions that contribute to their structure-activity relationships . The ability to undergo specific chemical transformations is a key aspect of the benzamide derivatives that allows for the fine-tuning of their properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of potential drug candidates. The thermal analysis of a pyrazole derivative provides insights into its decomposition patterns, which are relevant for the compound's storage and handling . Additionally, the colorimetric sensing behavior of certain benzamide derivatives for fluoride anions, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, showcases the functional diversity of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Applications
A novel synthesis route has been developed for benzamide-based 5-aminopyrazoles, leading to compounds with significant anti-influenza A virus (subtype H5N1) activity. This approach involves the preparation of benzamide-based 5-aminopyrazoles through a series of reactions, demonstrating the compound's utility in antiviral research (Hebishy et al., 2020).
Antitumor Agents
Research on benzothiazole derivatives, designed based on a related compound structure, has shown excellent in vivo inhibitory effects on tumor growth. This indicates the potential of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide derivatives in cancer treatment (Yoshida et al., 2005).
Antimicrobial Screening
A series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, synthesized to evaluate antimicrobial activity, showcases the diverse bioactive potential of compounds related to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide (Idrees et al., 2020).
Anti-Inflammatory, Analgesic, and Antioxidant Properties
Celecoxib derivatives, structurally related to the compound , have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This suggests potential therapeutic applications of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide derivatives in a wide range of conditions (Küçükgüzel et al., 2013).
Imaging Agents for Cancer Diagnosis
Derivatives have been explored as potential PET imaging agents for cancers, highlighting the compound's applicability in diagnostic research and cancer treatment monitoring (Wang et al., 2013).
Eigenschaften
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c1-22-14(10-5-6-10)8-13(21-22)9-20-15(23)11-3-2-4-12(7-11)16(17,18)19/h2-4,7-8,10H,5-6,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPRSQIOLHUNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2538887.png)



![(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2538893.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2538896.png)
![(E)-N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2538897.png)

![Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2538901.png)
![2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2538902.png)

![2-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2538904.png)
![4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid](/img/structure/B2538906.png)